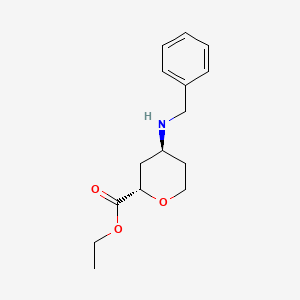
Ethyl trans-4-(benzylamino)tetrahydropyran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl trans-4-(benzylamino)tetrahydropyran-2-carboxylate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
One common method is the hetero-Diels–Alder reaction, which forms the tetrahydropyran ring . The benzylamino group can be introduced through reductive amination or nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反応の分析
Types of Reactions
Ethyl trans-4-(benzylamino)tetrahydropyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzylamino group or reduce any double bonds present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alkane derivatives.
科学的研究の応用
Ethyl trans-4-(benzylamino)tetrahydropyran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl trans-4-(benzylamino)tetrahydropyran-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites, while the tetrahydropyran ring provides structural stability. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the benzylamino and carboxylate groups.
Dihydropyran: Contains a similar ring structure but with one double bond, making it more reactive.
Neopeltolide: A marine natural product with a tetrahydropyran ring, known for its potent biological activity.
Uniqueness
Ethyl trans-4-(benzylamino)tetrahydropyran-2-carboxylate is unique due to the presence of both the benzylamino and carboxylate groups, which confer specific chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications.
特性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC名 |
ethyl (2S,4S)-4-(benzylamino)oxane-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-2-18-15(17)14-10-13(8-9-19-14)16-11-12-6-4-3-5-7-12/h3-7,13-14,16H,2,8-11H2,1H3/t13-,14-/m0/s1 |
InChIキー |
NTIWNUBYKJENME-KBPBESRZSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1C[C@H](CCO1)NCC2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C1CC(CCO1)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















